5-Cholesten-3-one

描述

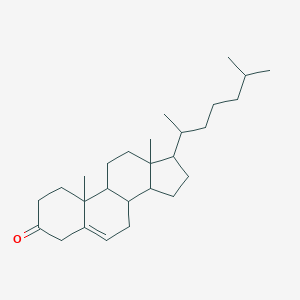

Structure

2D Structure

属性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLNOIGPMGLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-54-7 | |

| Record name | Cholesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cholesten-3-one: Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cholesten-3-one, a 3-oxo Δ5-steroid derivative of cholesterol, is a significant intermediate in both chemical synthesis and biological pathways.[1][2] First chemically synthesized from cholesterol, its isolation from natural sources is less common than its laboratory preparation. This guide provides a comprehensive overview of this compound, detailing its discovery through synthesis, experimental protocols for its isolation and preparation, its physicochemical properties, and its emerging role in metabolic regulation. The content herein is intended to serve as a technical resource for researchers in medicinal chemistry, biochemistry, and drug development.

Introduction

This compound, also known as cholest-5-en-3-one, is a ketone derivative of cholesterol where the hydroxyl group at the 3-position is oxidized.[1][2] Historically, its preparation was a key step in the structural elucidation and modification of steroids. While it can be formed as a metabolite, its primary significance in research and development lies in its utility as a synthetic intermediate for various steroidal compounds, including pharmaceuticals.[1] Recent studies have also shed light on its potential biological activities, including roles in alleviating hyperglycemia and hyperinsulinemia, suggesting its relevance in the study of metabolic diseases.[3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O | [1][2][5] |

| Molecular Weight | 384.64 g/mol | [1][2][5][6] |

| CAS Number | 601-54-7 | [1][5][6][7] |

| Melting Point | 125-128 °C | [1][5][6][7] |

| Boiling Point | 477.368 °C at 760 mmHg | [7] |

| Density | 0.985 g/cm³ | [7] |

| Appearance | White solid/powder | [1][5] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [1] |

| Storage Temperature | Refrigerator, below -20°C | [1][6] |

Experimental Protocols: Synthesis and Isolation

The most common and well-documented method for preparing this compound is through the oxidation of cholesterol, followed by a series of reactions. The following protocol is a detailed methodology based on established literature.[8]

Synthesis of this compound from Cholesterol

This synthesis involves a three-step process:

-

Preparation of Cholesterol Dibromide.

-

Oxidation to 5α,6β-Dibromocholestan-3-one.

-

Debromination to yield this compound.

Step 1: Preparation of 5α,6β-Dibromocholestan-3-one from Cholesterol

-

Materials: Cholesterol, Ether, Bromine, Acetic Acid, Sodium Acetate (B1210297).

-

Procedure:

-

Dissolve cholesterol in ether, and then add a solution of sodium acetate in acetic acid.

-

Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid while stirring.

-

Allow the mixture to stand for the crystallization of cholesterol dibromide.

-

Collect the precipitate, wash it with acetic acid and then water, and dry it.

-

Suspend the moist dibromide in acetic acid.

-

Add a preheated solution of sodium dichromate dihydrate in acetic acid to the suspension while stirring. The temperature of the mixture will rise.

-

After the initial reaction, cool the mixture and add water to precipitate the product.

-

Collect the 5α,6β-dibromocholestan-3-one by filtration, wash with water, and then with methanol to remove colored impurities.

-

Step 2: Debromination to this compound [8]

-

Materials: 5α,6β-Dibromocholestan-3-one, Ether, Acetic Acid, Zinc Dust.

-

Procedure:

-

Transfer the moist 5α,6β-dibromocholestan-3-one to a round-bottomed flask and cover it with ether and a small amount of acetic acid.

-

Stir the suspension mechanically and cool it to 15°C using an ice bath.

-

Add fresh zinc dust in portions while maintaining the temperature between 15–20°C.

-

After the addition of zinc is complete, continue stirring for a short period.

-

Filter the mixture to remove excess zinc.

-

Wash the filtrate with water, sodium carbonate solution, and again with water.

-

Dry the ether solution over anhydrous sodium sulfate (B86663) and then evaporate the ether.

-

Recrystallize the residue from methanol to obtain pure this compound.

-

Visualization of Experimental Workflow and Biological Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cholesterol.

Caption: Synthetic pathway of this compound from Cholesterol.

Biological Signaling Pathway

Recent research has indicated that this compound can influence the NFκB signaling pathway, which is a key regulator of inflammation. The diagram below provides a simplified representation of this interaction.

Caption: Inhibition of the NFκB signaling pathway by this compound.

Biological Significance and Applications

This compound is not merely a synthetic intermediate; it has demonstrated biological activities that are of interest to drug development professionals.

Metabolic Regulation

Studies in obese diabetic mice have shown that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia.[3][4] This effect is believed to be mediated, at least in part, through the suppression of chronic inflammation.[3]

Anti-Inflammatory Effects

This compound has been shown to inhibit the activation of Nuclear Factor kappa B (NFκB), a key transcription factor that regulates the expression of numerous genes involved in inflammation.[3][4] By suppressing the NFκB signaling pathway, this compound can reduce the production of inflammatory cytokines such as TNFα and IL-6.[3] This anti-inflammatory property makes it a molecule of interest for conditions with an underlying inflammatory component.

Intermediate in Drug Synthesis

Due to its steroidal backbone and reactive ketone group, this compound serves as a versatile precursor for the synthesis of a variety of steroidal drugs.[1] Its chemical structure allows for modifications at various positions, enabling the development of novel therapeutic agents.

Conclusion

This compound is a multifaceted molecule with a rich history in steroid chemistry and an emerging profile in metabolic and inflammatory research. The detailed synthetic protocols and compiled physicochemical data in this guide provide a solid foundation for researchers. The visualization of its synthesis and its interaction with the NFκB pathway offers a clear perspective on its chemical utility and biological potential. As research continues to uncover the nuanced roles of cholesterol metabolites, this compound stands out as a compound worthy of further investigation for its potential therapeutic applications.

References

- 1. Cas 601-54-7,this compound | lookchem [lookchem.com]

- 2. Cholest-5-en-3-one | C27H44O | CID 9908107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/ db) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 601-54-7 [sigmaaldrich.com]

- 6. This compound | Steraloids Inc. [steraloids.com]

- 7. This compound | CAS#:601-54-7 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Enzymatic Conversion of Cholesterol to 5-Cholesten-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of 5-Cholesten-3-one from cholesterol, a pivotal initial step in cholesterol catabolism mediated by the enzyme cholesterol oxidase. This document provides a comprehensive overview of the biochemical pathway, quantitative enzymatic data, detailed experimental protocols, and analytical methodologies crucial for research and development in steroid chemistry and drug discovery.

The Core Biosynthetic Pathway

The conversion of cholesterol to this compound is the primary enzymatic step catalyzed by cholesterol oxidase (EC 1.1.3.6), a flavoenzyme containing flavin adenine (B156593) dinucleotide (FAD) as a cofactor. This enzyme initiates the degradation of cholesterol by oxidizing the 3β-hydroxyl group to a ketone. Subsequently, the same enzyme catalyzes the isomerization of the Δ⁵ double bond to the Δ⁴ position, yielding the more stable conjugated enone, cholest-4-en-3-one. Therefore, this compound is a key, albeit often transient, intermediate in this pathway.

The overall reaction catalyzed by cholesterol oxidase proceeds in two distinct steps:

-

Oxidation: Cholesterol is oxidized at the C3 position to form this compound, with the concomitant reduction of the FAD cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide (H₂O₂).

-

Isomerization: The endocyclic Δ⁵ double bond of this compound is isomerized to the Δ⁴ position, resulting in the final product, cholest-4-en-3-one.

The enzymatic conversion can be summarized as follows:

Cholesterol + O₂ → this compound + H₂O₂ this compound → Cholest-4-en-3-one

This guide focuses on the formation of the initial product, this compound.

Quantitative Data

The kinetic parameters of cholesterol oxidase are crucial for understanding its efficiency and for designing bioconversion processes. These parameters can vary significantly depending on the microbial source of the enzyme and the assay conditions. Below is a summary of reported kinetic constants for cholesterol oxidase with cholesterol as the substrate.

| Microbial Source of Cholesterol Oxidase | K_m_ (μM) | V_max_ (μmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| Brevibacterium sp. | 2303 | Not specified | Not specified | [1][2] |

| Streptomyces sp. | 217 | Not specified | Not specified | [1][2] |

| Pseudomonas fluorescens | 61 | Not specified | Not specified | [1][2] |

| Cellulomonas sp. | 84 | Not specified | Not specified | [1][2] |

| Streptomyces aegyptia NEAE 102 | Not specified | Not specified | Not specified | [3] |

| Rhodococcus erythropolis | 156 | 13.7 | 14.4 | [4] |

| Microorganism (Toyobo) | 30 | Not specified | Not specified | [5] |

Note: The variability in these values highlights the importance of characterizing the specific enzyme being used under defined experimental conditions. The high K_m_ value for the Brevibacterium enzyme suggests a lower affinity for cholesterol compared to other sources[1][2].

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biochemical transformation and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

Enzymatic Assay of Cholesterol Oxidase

This protocol is a continuous spectrophotometric rate determination assay, adapted from standard procedures[2][6]. It measures the production of hydrogen peroxide, which is coupled to a colorimetric reaction.

Materials:

-

50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C

-

o-Dianisidine solution (1% w/v in buffer)

-

Cholesterol solution (0.5% w/v) with 10% (w/v) Triton X-100

-

Horseradish Peroxidase (POD) solution (100 units/mL)

-

Cholesterol Oxidase solution (enzyme to be assayed)

-

Spectrophotometer set to 500 nm

Procedure:

-

Prepare the Reaction Cocktail: In a suitable container, prepare a reaction cocktail by mixing the following reagents in the specified proportions for a 3.0 mL final volume:

-

Potassium Phosphate Buffer (50 mM, pH 7.5): 2.7 mL

-

o-Dianisidine solution: 0.1 mL

-

Cholesterol solution: 0.1 mL

-

Peroxidase solution: 0.1 mL

-

-

Equilibration: Transfer 2.9 mL of the reaction cocktail to a cuvette and equilibrate to 25°C in a thermostatted spectrophotometer.

-

Blank Measurement: Add 0.1 mL of buffer (instead of the enzyme solution) to the cuvette, mix by inversion, and monitor the absorbance at 500 nm until a constant rate is achieved. This is the blank rate.

-

Enzyme Reaction: To a fresh, equilibrated 2.9 mL of the reaction cocktail, add 0.1 mL of the appropriately diluted cholesterol oxidase solution.

-

Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 500 nm for approximately 5 minutes.

-

Calculation: Determine the maximum linear rate (ΔA₅₀₀/min) for both the test and blank. The enzyme activity (Units/mL) can be calculated using the following formula:

Units/mL enzyme = [(ΔA₅₀₀/min Test - ΔA₅₀₀/min Blank) * Total Volume (mL)] / (ε * Path length (cm) * Volume of enzyme (mL))

Where ε is the millimolar extinction coefficient of oxidized o-dianisidine (7.5 mM⁻¹cm⁻¹ at 500 nm).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound from a reaction mixture. Optimization of the mobile phase and gradient may be required depending on the specific HPLC system and column used[7][8].

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound standard

-

Solvents for extraction (e.g., hexane, ethyl acetate, chloroform, methanol)

Procedure:

-

Reaction Quenching and Extraction:

-

Stop the enzymatic reaction at a desired time point, potentially by adding a strong acid or a solvent that denatures the enzyme.

-

Extract the steroids from the aqueous reaction mixture using an appropriate organic solvent (e.g., a 2:1 mixture of chloroform:methanol).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

Sample Preparation:

-

Reconstitute the dried extract in a suitable solvent, such as the mobile phase, for injection.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the compounds using a gradient of mobile phase B (e.g., starting from 80% B and increasing to 100% B over 15-20 minutes).

-

Monitor the absorbance at a wavelength where this compound has a significant absorbance, which is around 240 nm for the related cholest-4-en-3-one[7]. The optimal wavelength for this compound should be determined empirically.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of sterols. Derivatization is typically required to increase the volatility of the analytes[9][10].

Materials:

-

GC-MS system

-

Capillary column suitable for sterol analysis (e.g., HP-5MS)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

-

Anhydrous pyridine (B92270)

-

Internal standard (e.g., 5α-cholestane)

-

Solvents for extraction

Procedure:

-

Extraction: Extract the steroids from the reaction mixture as described in the HPLC protocol. Add the internal standard to the sample before extraction to correct for sample loss during preparation.

-

Derivatization:

-

Ensure the extracted sample is completely dry.

-

Add 50-100 µL of anhydrous pyridine to dissolve the residue.

-

Add 50-100 µL of BSTFA (with 1% TMCS).

-

Cap the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the components. For example: initial temperature of 180°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of characteristic ions of the derivatized this compound.

-

-

Quantification:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum, by comparison with a derivatized standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ion to that of the internal standard, using a calibration curve prepared with known amounts of the standard and internal standard.

-

Conclusion

The biosynthesis of this compound from cholesterol is a fundamental enzymatic process with significant implications for steroid metabolism and biotechnology. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for enzymatic assays and analytical quantification using HPLC and GC-MS offer a robust framework for further investigation and application in various fields of scientific research. The successful analysis and quantification of this compound will depend on the careful optimization of these protocols for the specific experimental context.

References

- 1. rama.mahidol.ac.th [rama.mahidol.ac.th]

- 2. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, characterization and amino acid content of cholesterol oxidase produced by Streptomyces aegyptia NEAE 102 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. toyobo-global.com [toyobo-global.com]

- 6. d-nb.info [d-nb.info]

- 7. Combination of an enzymatic method and HPLC for the quantitation of cholesterol in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 9. 2.3. Sterol analysis through gas chromatography-mass spectrometry (GC–MS) [bio-protocol.org]

- 10. asianpubs.org [asianpubs.org]

5-Cholesten-3-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Cholesten-3-one, a cholesterol metabolite, covering its fundamental properties, biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in metabolic diseases, inflammation, and drug discovery.

Core Properties of this compound

This compound, also known as 3-Keto-5-cholestene, is a derivative of cholesterol where the hydroxyl group at the 3-position has been oxidized to a ketone.[1] It is a naturally occurring metabolite and has been studied for its potential therapeutic effects.

| Property | Value | Reference |

| CAS Number | 601-54-7 | [2][3] |

| Molecular Formula | C27H44O | [2][3] |

| Molecular Weight | 384.64 g/mol | [2][3] |

| Appearance | Powder | [2] |

| Melting Point | 125-128 °C | [2][3] |

| Synonyms | 3-Keto-5-cholestene, Cholesterone, Oxidized cholesterol | [4] |

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of this compound in ameliorating metabolic disorders. Research in obese (db/db) mice has demonstrated that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia.[5] The primary mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory cytokines. In inflammatory states, the inhibitor of NF-κB, IκB, is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and MCP-1. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[5] This anti-inflammatory action is believed to contribute to the improvement of insulin (B600854) sensitivity and overall glucose metabolism.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound from Cholesterol

A common method for the synthesis of this compound is through the oxidation of cholesterol. The following protocol is a generalized procedure.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Protocol:

-

Dissolution: Dissolve cholesterol in a suitable organic solvent (e.g., acetone).

-

Oxidation: While stirring, add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise to the cholesterol solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess oxidizing agent with isopropanol. Dilute the mixture with water and extract the product with an organic solvent like ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica (B1680970) gel.

Characterization by NMR and Mass Spectrometry

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

| Technique | Key Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the steroidal backbone. The absence of the proton signal corresponding to the 3-hydroxyl group of cholesterol and the appearance of signals in the downfield region consistent with protons adjacent to a ketone are indicative of the product. |

| ¹³C NMR | The spectrum will show a characteristic peak for the carbonyl carbon (C3) typically around 200 ppm. The signal for the carbon bearing the hydroxyl group in cholesterol (around 71 ppm) will be absent. |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (m/z = 384.64). |

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB activation in a cell-based system.

Experimental Workflow:

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.

-

Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.

-

-

Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treatment:

-

Prepare various concentrations of this compound in cell culture media.

-

Pre-treat the cells with the this compound solutions for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined time (e.g., 6-8 hours). Include appropriate controls (vehicle control, stimulus-only control).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with phosphate-buffered saline (PBS).

-

Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase reporter assay system. Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

-

Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase. Measure the Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Express the results as a percentage of the activity observed in the stimulus-only control.

-

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) can be used for the analysis and quantification of this compound.

General HPLC Parameters:

| Parameter | Description |

| Column | A reverse-phase C18 column is typically used. |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly employed. |

| Detection | UV detection at a wavelength around 241 nm, corresponding to the α,β-unsaturated ketone chromophore. |

| Quantification | For quantification in biological samples, a validated LC-MS/MS method is preferred for higher sensitivity and specificity. This often involves protein precipitation of the plasma sample followed by analysis. |

This technical guide provides a foundational understanding of this compound for researchers. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 5-Cholesten-3-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Cholesten-3-one, a critical intermediate and metabolite in steroid biochemistry. Understanding these fundamental physicochemical properties is paramount for researchers and professionals engaged in drug discovery, development, and formulation, as they directly impact bioavailability, dosage form design, and analytical method development. This document synthesizes available data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of the handling and characterization of this compound.

Physicochemical Properties of this compound

This compound is a derivative of cholesterol where the hydroxyl group at the 3-position has been oxidized to a ketone. This structural modification significantly influences its solubility and stability profile.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₄₄O | [1][2] |

| Molecular Weight | 384.64 g/mol | [1] |

| Melting Point | 125-127 °C | [1] |

| Appearance | White to off-white solid/powder | [3] |

Solubility Profile

Qualitative Solubility:

Based on available information, this compound is described as being "slightly soluble" in chloroform (B151607) and methanol[3].

Estimated Quantitative Solubility (Based on Cholesterol Data):

The following table presents solubility data for cholesterol, which can be used as a preliminary estimate for this compound due to their structural similarity. It is important to note that these values are for cholesterol and experimental determination for this compound is highly recommended.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 0.03[4] | Not Specified | Moisture-absorbing DMSO can reduce solubility[4]. |

| Ethanol | 6.25 - 14[4] | Not Specified | Two different values reported, suggesting dependency on experimental conditions. |

| Chloroform | Slightly Soluble[3] | Not Specified | Quantitative data not available. |

| Methanol (B129727) | Slightly Soluble[3] | Not Specified | Quantitative data not available. |

| Acetone | Soluble (for Cholesterol)[5] | Not Specified | This compound is expected to be soluble. |

| Diethyl Ether | Soluble (for Cholesterol)[5] | Not Specified | This compound is expected to be soluble. |

| Water | Insoluble (for Cholesterol)[5] | Not Specified | This compound is expected to be insoluble. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[6][7].

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, DMSO, chloroform, acetone, water) of analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully remove the vials from the shaker and allow the solid to settle.

-

Withdraw a known volume of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the collected supernatant at high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the results in mg/mL or g/100mL.

-

Stability Profile

This compound is generally stable under recommended storage conditions, which typically involve refrigeration (-20°C) and protection from light. However, it is susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Isomerization: this compound can isomerize to the more stable, conjugated ketone, 4-Cholesten-3-one, in the presence of acid or base[8]. This is a critical degradation pathway to monitor.

-

Oxidation: As a steroidal ketone, it may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

-

Photostability: While not extensively documented, protection from light is generally recommended for steroid compounds to prevent potential photodegradation.

-

Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, elevated temperatures could accelerate degradation.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time[9][10].

Objective: To develop a stability-indicating HPLC method and to perform forced degradation studies to identify potential degradation products and pathways.

Materials:

-

This compound

-

HPLC system with a UV-Vis or other suitable detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724), methanol, and water (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Temperature-controlled oven

-

Photostability chamber

A. HPLC Method Development (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm (as ketones have a chromophore)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

B. Forced Degradation Studies Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours. Dissolve a known amount in the initial solvent for analysis.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples by the developed HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Conclusion

The solubility and stability of this compound are fundamental characteristics that govern its handling, formulation, and analytical characterization. While quantitative solubility data remains sparse, this guide provides a framework for its determination and offers insights based on the closely related compound, cholesterol. The provided experimental protocols for solubility testing and forced degradation studies offer a robust starting point for researchers to generate specific data for their applications. A thorough understanding of its propensity for isomerization under acidic and basic conditions is critical for ensuring the integrity of this compound in research and development settings. Further studies to generate comprehensive quantitative solubility and stability data are warranted to fully support the development of novel therapeutics and diagnostics involving this compound.

References

- 1. This compound | 601-54-7 [chemicalbook.com]

- 2. Cholest-5-en-3-one [webbook.nist.gov]

- 3. This compound | 601-54-7 [amp.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. usbio.net [usbio.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 5-Cholesten-3-one in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cholesten-3-one, a cholesterol metabolite, is emerging as a bioactive lipid with a significant physiological role in lipid metabolism and related metabolic disorders. This technical guide provides an in-depth overview of the current understanding of this compound's functions, focusing on its impact on lipid profiles, the underlying signaling pathways, and detailed experimental protocols for its study. Evidence suggests that this compound can ameliorate hypertriglyceridemia and may exert anti-inflammatory effects through the suppression of the NF-κB signaling pathway. While its direct interactions with key lipid regulators like LXR and SREBP are still under investigation, its metabolic context and the activities of related oxysterols suggest potential cross-talk. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to further explore the therapeutic potential of this compound.

Introduction

Cholesterol and its metabolites, collectively known as oxysterols, are not merely structural components of cell membranes but also pivotal signaling molecules that regulate a myriad of physiological processes, including lipid homeostasis, inflammation, and cell proliferation. This compound is a 3-oxo-Δ⁵-steroid derived from the oxidation of cholesterol.[1] While historically viewed as an intermediate in cholesterol catabolism by gut microbiota, recent studies have highlighted its potential as a modulator of metabolic health.[2] In vivo evidence demonstrates that dietary supplementation with this compound can lead to significant improvements in hyperglycemia, hyperinsulinemia, and hypertriglyceridemia in a mouse model of obesity and type 2 diabetes.[3][4] This guide synthesizes the current knowledge on the physiological role of this compound in lipid metabolism, presenting quantitative data, signaling pathways, and detailed experimental protocols to facilitate further research in this promising area.

Quantitative Effects on Lipid Metabolism

Studies in obese and diabetic db/db mice have provided the most comprehensive in vivo data on the effects of this compound on lipid metabolism to date. A diet supplemented with 0.25% this compound for four weeks resulted in significant changes in key metabolic parameters.

Table 1: Effects of Dietary this compound on Metabolic Parameters in db/db Mice

| Parameter | Control Group (db/db) | 0.25% this compound Group (db/db) | Percentage Change | p-value | Reference |

| Serum Triglycerides (mg/dL) | ~250 | ~150 | ↓ 40% | < 0.05 | [3] |

| Liver Weight (g) | ~2.5 | ~2.0 | ↓ 20% | < 0.05 | [3] |

| Serum Glucose (mg/dL) | ~600 | ~440 | ↓ 27% | < 0.05 | [3] |

| Serum Insulin (B600854) (ng/mL) | ~15 | ~5 | ↓ 67% | < 0.05 | [3] |

| Serum MCP-1 (pg/mL) | ~120 | ~60 | ↓ 50% | < 0.05 | [3] |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

While the study on db/db mice did not show a significant effect on hepatic steatosis or overall obesity at the tested concentration, the marked reduction in serum triglycerides and hepatomegaly suggests a potent influence on lipid and glucose metabolism.[3][4] Further dose-response studies are warranted to fully elucidate the therapeutic window and efficacy of this compound on a broader range of lipid parameters, including total cholesterol, HDL, LDL, and free fatty acids.

Signaling Pathways

The metabolic effects of this compound appear to be mediated, at least in part, through the modulation of inflammatory signaling pathways.

NF-κB Signaling Pathway

In vitro studies have demonstrated that this compound can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[3] In a luciferase reporter assay, 100 µM this compound was shown to suppress TNFα-induced NF-κB activation in Chinese hamster ovary (CHO-K1) cells.[3] This anti-inflammatory action is proposed to be a key mechanism behind the observed improvements in metabolic parameters in vivo, as chronic low-grade inflammation is a well-established driver of insulin resistance and dyslipidemia.

LXR and SREBP Signaling Pathways

The direct interaction of this compound with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of lipid homeostasis, has not yet been definitively established. However, the metabolic proximity to other bioactive oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC) and its sulfated derivatives, which are known LXR agonists and antagonists respectively, suggests a potential for indirect modulation or direct interaction that warrants further investigation.[5][6][7]

Experimental Protocols

In Vitro NF-κB Luciferase Reporter Assay

This protocol is adapted from methodologies used to assess the impact of this compound on NF-κB activation.[3][8][9]

Materials:

-

HEK293T or CHO-K1 cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

DMEM with 10% FBS

-

TNFα (e.g., 10 ng/mL)

-

This compound (e.g., 100 µM dissolved in DMSO)

-

Dual-luciferase reporter assay system

-

96-well opaque plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

-

Stimulation: Add TNFα to the wells to stimulate NF-κB activation.

-

Incubation: Incubate for an additional 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general framework for the quantification of this compound in serum or tissue samples.[10][11][12][13][14]

Materials:

-

Serum or tissue homogenate

-

Internal standard (e.g., 5α-cholestane)

-

Chloroform:Methanol (2:1, v/v)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Hexane

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To 200 µL of serum or an equivalent amount of tissue homogenate, add a known amount of the internal standard.

-

Lipid Extraction: Add 1 mL of chloroform:methanol (2:1) and vortex vigorously. Centrifuge to separate the phases and collect the lower organic phase. Repeat the extraction on the aqueous phase and combine the organic layers.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: Re-dissolve the lipid extract in a suitable solvent and add the derivatization agent. Heat at 60-80°C for 1 hour to convert the ketone group to a more volatile derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set an appropriate temperature program to separate the analytes.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and select specific ions for this compound and the internal standard for quantification (Selected Ion Monitoring - SIM).

-

-

Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Assessment of Hepatic Lipid Accumulation

This protocol outlines the steps for extracting and quantifying lipids from liver tissue.[3][5][15][16][17]

Materials:

-

Liver tissue (~50-100 mg)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Enzymatic assay kits for triglycerides and cholesterol

Procedure:

-

Homogenization: Homogenize the weighed liver tissue in a chloroform:methanol (2:1) solution.

-

Phase Separation: Add 0.9% NaCl solution to the homogenate and centrifuge to separate the phases.

-

Lipid Extraction: Collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent and re-dissolve the lipid extract in a suitable solvent (e.g., isopropanol (B130326) with Triton X-100).

-

Quantification: Use commercial enzymatic assay kits to measure the concentrations of triglycerides and total cholesterol in the lipid extract.

-

Normalization: Normalize the lipid content to the initial weight of the liver tissue or to the total protein content of the tissue homogenate.

Conclusion and Future Directions

This compound is a cholesterol metabolite with demonstrated beneficial effects on glucose and lipid metabolism in preclinical models. Its ability to suppress NF-κB-mediated inflammation provides a plausible mechanism for these effects. However, to fully understand its physiological role and therapeutic potential, further research is crucial. Key areas for future investigation include:

-

Dose-response studies: To determine the optimal therapeutic window and the full spectrum of its effects on various lipid parameters.

-

Mechanism of action: To elucidate the direct molecular targets of this compound, including its potential interactions with LXR, SREBP, and other nuclear receptors.

-

Pharmacokinetics and metabolism: To understand its absorption, distribution, metabolism, and excretion profile.

-

Chronic efficacy and safety: To evaluate its long-term effects in various models of metabolic disease.

The methodologies and data presented in this technical guide provide a solid foundation for researchers to advance our understanding of this compound and its potential as a novel therapeutic agent for metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and analysis of liver lipids [protocols.io]

- 4. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/ db) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. 5-cholesten-3β,25-diol 3-sulfate decreases lipid accumulation in diet-induced nonalcoholic fatty liver disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic Quantification of Liver Lipids After Folch Extraction | Springer Nature Experiments [experiments.springernature.com]

- 16. mmpc.org [mmpc.org]

- 17. mdpi.com [mdpi.com]

5-Cholesten-3-one: A Potential Novel Biomarker in Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of cardiometabolic risk factors, and the identification of novel biomarkers for its early detection and therapeutic monitoring is a significant area of research. This technical guide explores the emerging role of 5-Cholesten-3-one, a cholesterol metabolite, as a potential biomarker in metabolic syndrome. Drawing on preclinical evidence from animal models, this document provides a comprehensive overview of the current understanding of this compound's metabolic significance, its proposed mechanism of action, and detailed methodologies for its study. While current data is primarily derived from animal studies, the findings suggest that this compound warrants further investigation as a clinically relevant biomarker in human metabolic diseases.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a multifaceted condition characterized by a constellation of physiological and biochemical abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. These factors collectively increase the risk of developing cardiovascular disease and type 2 diabetes. The pathophysiology of metabolic syndrome is complex, involving intricate interactions between genetic predisposition and environmental factors.

This compound is a naturally occurring ketosteroid derived from the oxidation of cholesterol. It is an intermediate in cholesterol metabolism and its physiological roles are an active area of investigation. Recent preclinical studies have implicated this compound in the modulation of key pathways associated with metabolic syndrome, particularly those related to inflammation and glucose homeostasis.

Preclinical Evidence: The db/db Mouse Model

A pivotal study investigating the effects of dietary this compound in obese and diabetic db/db mice, a well-established animal model for metabolic syndrome, has provided significant insights into its potential therapeutic and biomarker utility.[1][2]

Quantitative Data from the db/db Mouse Study

The following tables summarize the key quantitative findings from the study, demonstrating the impact of a 0.25% this compound supplemented diet on various metabolic parameters in db/db mice compared to control db/db mice and healthy C57BL/6J mice.

Table 1: Effects of this compound on Body Weight, Food Intake, and Liver Parameters

| Parameter | C57BL/6J (Normal) | db/db (Control) | db/db + this compound |

| Final Body Weight (g) | 25.4 ± 0.6 | 45.2 ± 1.2 | 44.8 ± 1.1 |

| Food Intake ( g/day ) | 3.9 ± 0.2 | 8.1 ± 0.4 | 8.3 ± 0.3 |

| Liver Weight (g) | 1.0 ± 0.04 | 2.8 ± 0.1 | 2.4 ± 0.1 |

| Liver Triglycerides (mg/g) | 15.2 ± 1.5 | 110.2 ± 10.5 | 95.3 ± 8.7 |

| p < 0.05 compared to db/db (Control) |

Table 2: Effects of this compound on Serum Metabolic Markers

| Parameter | C57BL/6J (Normal) | db/db (Control) | db/db + this compound |

| Triglycerides (mg/dL) | 85.6 ± 7.2 | 195.3 ± 15.1 | 148.2 ± 12.3 |

| Glucose (mg/dL) | 165.4 ± 8.9 | 580.1 ± 25.4 | 450.7 ± 30.1 |

| Insulin (ng/mL) | 0.8 ± 0.1 | 12.5 ± 1.1 | 8.2 ± 0.9 |

| p < 0.05 compared to db/db (Control) |

Table 3: Effects of this compound on Serum Adipocytokines

| Adipocytokine | C57BL/6J (Normal) | db/db (Control) | db/db + this compound |

| Adiponectin (µg/mL) | 15.2 ± 1.1 | 8.9 ± 0.8 | 11.5 ± 1.0 |

| MCP-1 (pg/mL) | 45.2 ± 3.8 | 150.1 ± 12.5 | 98.7 ± 9.1 |

| IL-6 (pg/mL) | 10.1 ± 1.2 | 35.4 ± 3.1 | 22.1 ± 2.5 |

| TNF-α (pg/mL) | 25.3 ± 2.1 | 78.9 ± 6.5 | 55.4 ± 5.2 |

| p < 0.05 compared to db/db (Control) |

These data indicate that dietary supplementation with this compound can significantly ameliorate hyperglycemia, hyperinsulinemia, and dyslipidemia, and reduce markers of systemic inflammation in a mouse model of metabolic syndrome.[1][2]

Experimental Protocols

Quantification of this compound in Plasma/Serum by LC-MS/MS

While a specific, validated protocol for this compound in human metabolic syndrome patients is not yet established in the literature, the following methodology is based on established principles for the quantification of similar steroidal compounds.

Objective: To accurately quantify the concentration of this compound in plasma or serum samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase analytical column

-

Acetonitrile (B52724), methanol, water (LC-MS grade)

-

Formic acid

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., d7-5-Cholesten-3-one)

-

Plasma/serum samples

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

Microcentrifuge tubes

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold protein precipitation solvent.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using the analytical standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

-

NF-κB Luciferase Reporter Gene Assay

This assay is used to determine the effect of this compound on the activation of the NF-κB signaling pathway.

Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 24-well plate.

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the transfected cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include appropriate controls (vehicle control, TNF-α only).

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (control) sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the TNF-α-stimulated control.

-

Signaling Pathways and Mechanism of Action

The preclinical data strongly suggest that this compound exerts its beneficial metabolic effects primarily through the modulation of inflammatory pathways.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In metabolic syndrome, chronic low-grade inflammation contributes significantly to insulin resistance. The study in db/db mice demonstrated that this compound inhibits the activation of NF-κB induced by TNF-α.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as MCP-1, IL-6, and TNF-α itself.

Potential Interaction with Liver X Receptors (LXRs)

Liver X receptors (LXRs) are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis. As a cholesterol metabolite, it is plausible that this compound could interact with LXRs. However, there is currently no direct evidence to support this. Future research should investigate whether this compound can act as a ligand for LXRα or LXRβ, which could represent an additional mechanism for its metabolic effects.

Future Directions and Conclusion

The preclinical evidence presented in this guide highlights the potential of this compound as a biomarker and therapeutic agent in the context of metabolic syndrome. The significant improvements in hyperglycemia, hyperinsulinemia, and inflammatory markers in a relevant animal model are promising.

However, a critical gap in the current knowledge is the lack of human data. To establish this compound as a viable clinical biomarker, the following research is imperative:

-

Human Correlation Studies: Quantification of circulating this compound levels in large, well-characterized human cohorts with and without metabolic syndrome is essential. These studies should assess the correlation between this compound levels and the individual components of metabolic syndrome.

-

Mechanistic Studies in Human Cells: Investigating the effects of this compound on inflammatory and metabolic pathways in human-derived cells (e.g., adipocytes, hepatocytes, and macrophages) will be crucial to validate the mechanisms observed in animal models.

-

Longitudinal Studies: Prospective studies are needed to determine if elevated levels of this compound can predict the development of metabolic syndrome or its complications.

References

An In-depth Technical Guide to 5-Cholesten-3-one: A Review for Graduate Students and Drug Development Professionals

Abstract

5-Cholesten-3-one is a fascinating oxysterol, a metabolic derivative of cholesterol, that has garnered increasing attention within the scientific community.[1] Its role as an intermediate in cholesterol metabolism and its potential therapeutic applications, particularly in the context of metabolic disorders and inflammation, make it a molecule of significant interest. This technical guide provides a comprehensive review of this compound, tailored for graduate students, researchers, and professionals in drug development. We will delve into its synthesis, explore its biological activities with a focus on its anti-inflammatory and metabolic effects, and provide detailed experimental protocols for its study. This guide aims to be a valuable resource, consolidating current knowledge and providing practical information for those looking to work with this intriguing molecule.

Introduction

This compound, also known as 3-ketocholesterol, is a 3-oxo-delta(5)-steroid derived from the oxidation of the hydroxyl group in cholesterol.[1] It is a naturally occurring metabolite and has been identified as an intermediate in the microbial catabolism of cholesterol.[1] While its presence in biological systems has been known for some time, recent research has begun to uncover its potential as a bioactive molecule with therapeutic implications. Studies have shown that dietary supplementation with this compound can alleviate hyperglycemia and hyperinsulinemia in obese diabetic mice, suggesting a role in the management of metabolic syndrome.[2] These effects are thought to be mediated, at least in part, by its anti-inflammatory properties, specifically through the suppression of the NF-κB signaling pathway.[2] This guide will provide an in-depth exploration of the chemistry, biological activity, and experimental investigation of this compound.

Synthesis of this compound

The synthesis of this compound is a critical aspect of its study, enabling researchers to obtain the pure compound for in vitro and in vivo experimentation. A common and effective method for its preparation involves the debromination of 5α,6β-dibromocholestan-3-one, which is itself derived from cholesterol.[3]

Synthetic Workflow

The overall synthetic scheme for producing this compound from cholesterol is a multi-step process that involves the protection of the double bond via bromination, oxidation of the hydroxyl group, and subsequent deprotection to yield the final product.

Caption: Synthetic workflow for the preparation of this compound from cholesterol.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[3]

Step 1: Preparation of 5α,6β-Dibromocholestan-3-one from Cholesterol

-

Bromination of Cholesterol: Cholesterol is first converted to cholesterol dibromide. This is typically achieved by treating cholesterol with bromine in a suitable solvent like ether, often buffered with sodium acetate (B1210297) to control the reaction conditions.

-

Oxidation: The resulting 5α,6β-dibromocholesterol is then oxidized to 5α,6β-dibromocholestan-3-one. Common oxidizing agents for this step include chromic acid or sodium dichromate.[3]

Step 2: Debromination to Yield this compound

-

The moist 5α,6β-dibromocholestan-3-one is transferred to a round-bottomed flask.

-

The compound is suspended in ether, and a small amount of acetic acid is added.

-

The suspension is stirred mechanically and cooled to approximately 15°C using an ice bath.

-

Fresh zinc dust is added portion-wise to the cooled and stirred suspension. The reaction is exothermic, and the temperature should be maintained between 15-20°C by cooling.

-

After the addition of zinc dust is complete, the reaction mixture is stirred for an additional period to ensure the completion of the debromination.

-

The reaction mixture is then worked up by washing with dilute acid, sodium bicarbonate solution, and water.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetone (B3395972) and methanol.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the realms of metabolic regulation and inflammation. Its effects appear to be multifaceted, with the potential to influence key signaling pathways involved in these processes.

Effects on Metabolic Parameters

Studies in obese and diabetic db/db mice have shown that dietary supplementation with this compound can lead to significant improvements in several metabolic parameters. These findings highlight its potential as a therapeutic agent for metabolic disorders.[2]

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

| Parameter | Control Group (db/db) | This compound Group (db/db) | Percentage Change |

| Body Weight (g) | 45.2 ± 1.3 | 43.8 ± 1.1 | -3.1% |

| Liver Weight (g) | 3.2 ± 0.2 | 2.6 ± 0.1 | -18.8% |

| Serum Triglycerides (mg/dL) | 250 ± 20 | 180 ± 15 | -28.0% |

| Blood Glucose (mg/dL) | 450 ± 30 | 300 ± 25 | -33.3% |

| Serum Insulin (B600854) (ng/mL) | 15.0 ± 1.5 | 8.0 ± 1.0 | -46.7% |

Data are presented as mean ± standard error. Data adapted from a study on db/db mice.[2]

Anti-inflammatory Activity and the NF-κB Signaling Pathway

A key aspect of this compound's biological activity is its ability to suppress inflammation. This has been linked to its inhibitory effect on the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and MCP-1.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. This compound has been shown to inhibit TNF-α-induced NF-κB activation.[2]

Caption: Inhibition of the TNF-α-induced NF-κB signaling pathway by this compound.

Effects on Inflammatory Cytokine Production

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the white adipose tissue of db/db mice.[1] This reduction in inflammatory mediators likely contributes to the observed improvements in insulin sensitivity and overall metabolic health.

Table 2: Effect of this compound on Inflammatory Cytokine mRNA Levels

| Cytokine | Control Group (Relative mRNA Expression) | This compound Group (Relative mRNA Expression) | Percentage Decrease |

| MCP-1 | 1.00 ± 0.12 | 0.45 ± 0.08 | 55% |

| IL-6 | 1.00 ± 0.15 | 0.52 ± 0.09 | 48% |

| TNF-α | 1.00 ± 0.10 | 0.61 ± 0.07 | 39% |

Data are presented as mean ± standard error, normalized to the control group. Data adapted from a study on db/db mice.[1]

Key Experimental Protocols

To facilitate further research into the biological effects of this compound, this section provides detailed protocols for key experiments.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and to assess the inhibitory potential of compounds like this compound.

Objective: To measure the effect of this compound on TNF-α-induced NF-κB activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM reduced-serum medium

-

Recombinant human TNF-α

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours post-transfection.

-

-

Treatment:

-

Pre-treat the transfected cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include a negative control group with no TNF-α stimulation.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

-

Luciferase Assay:

-

Transfer the cell lysates to a white, opaque 96-well plate.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control.

-

Determine the inhibitory effect of this compound by comparing the TNF-α-stimulated activity with and without the compound.

-

Quantification of Cytokine mRNA Levels by qRT-PCR

This protocol details the measurement of changes in the gene expression of inflammatory cytokines in response to treatment with this compound.

Objective: To quantify the mRNA levels of TNF-α, IL-6, and MCP-1 in cells or tissues treated with this compound.

Materials:

-

Cells or tissues treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Isolate total RNA from the treated cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

-

Conclusion and Future Directions

This compound is emerging as a promising bioactive molecule with significant potential in the fields of metabolic disease and inflammation. Its ability to ameliorate hyperglycemia and hyperinsulinemia, coupled with its anti-inflammatory effects mediated through the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted activities of this oxysterol.

Future research should focus on elucidating the precise molecular targets of this compound and further dissecting the signaling pathways it modulates. In vivo studies in various disease models will be crucial to validate its therapeutic potential and to assess its safety and pharmacokinetic profile. Furthermore, exploring the structure-activity relationship of this compound and its derivatives could lead to the development of even more potent and specific therapeutic agents. The continued study of this intriguing cholesterol metabolite holds the promise of new avenues for the treatment of metabolic and inflammatory diseases.

References

The Metabolic Journey of Dietary 5-Cholesten-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of dietary 5-Cholesten-3-one, a cholesterol derivative with emerging therapeutic potential. This document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME), along with its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction to this compound

This compound, also known as lathosterone, is a naturally occurring oxysterol derived from the oxidation of cholesterol. It is present in various foods and is also formed endogenously. Recent studies have highlighted its potential health benefits, including anti-inflammatory and metabolic regulatory properties, making it a molecule of significant interest in the scientific community. Understanding its metabolic journey is crucial for harnessing its therapeutic applications.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic pathway of dietary this compound involves several key steps from ingestion to elimination. While comprehensive quantitative data in humans is still emerging, rodent models provide valuable insights into its ADME profile.

Absorption and Distribution